![molecular formula C21H20O4 B4619354 3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)
3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Descripción general
Descripción
This compound belongs to a class of organic chemicals known for their complex molecular architecture, which often exhibits interesting physical, chemical, and biological properties. The specific structure of this compound suggests potential applications in materials science, pharmaceuticals, and as a functional moiety in complex organic synthesis.
Synthesis Analysis
Synthesis of related benzo[c]chromen-6-one derivatives typically involves multicomponent reactions, one-pot synthesis, or cyclization techniques. For instance, a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized via one-pot multicomponent reactions under solvent-free conditions, showcasing the versatility in synthesizing complex molecules in this family (Velpula et al., 2015).
Aplicaciones Científicas De Investigación
Antibacterial Activity
A significant application of this compound is in the field of antibacterial research. A study by Velpula et al. (2015) demonstrated the synthesis of related compounds using a one-pot multicomponent reaction, which exhibited in vitro antibacterial activity against various bacterial strains, including S. aureus and E. coli (Velpula et al., 2015). This suggests potential use in developing new antibacterial agents.
Synthetic Methods in Aqueous Media
The compound's synthesis has been explored in different contexts. For instance, Shi et al. (2006) synthesized related 3-amino compounds in aqueous media, highlighting the method's advantages in terms of yield, pollution reduction, and environmental friendliness (Shi et al., 2006). This research contributes to the development of greener synthetic routes for similar compounds.
Catalysis and Synthesis
The compound and its derivatives have been synthesized using various catalysts. For example, Reddy and Nagaraj (2008) described the use of p-TsOH in the regioselective synthesis of related compounds (Reddy & Nagaraj, 2008). Such studies contribute to the understanding of catalysis in organic synthesis.
Oxidative Radical Cyclizations
Bowman et al. (2000) explored the synthesis of 6H-benzo[c]chromen-6-ones, including 3-methoxy derivatives, using oxidative radical cyclizations. This research provides insights into the mechanisms of radical cyclization in organic chemistry (Bowman, Mann, & Parr, 2000).
New Derivatives and Antibacterial Effects
Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, highlighting the potential pharmaceutical applications of these compounds (Behrami & Dobroshi, 2019).
Oxidation Mechanisms
Lai et al. (2002) investigated the oxidation mechanisms of methoxy substituted benzyl phenyl sulfides, providing a deeper understanding of the chemical reactions and pathways in which such compounds are involved (Lai, Lepage, & Lee, 2002).
Phototransformation Studies
Khanna et al. (2015) described the phototransformation of 3-alkoxychromenones, which is relevant to understanding the photochemical properties of such compounds (Khanna, Dalal, Kumar, & Kamboj, 2015).
Review of Synthetic Protocols
A review by Mazimba (2016) covered the synthetic protocols for 6H-benzo[c]chromen-6-ones, providing a comprehensive overview of the methodologies used in synthesizing these compounds (Mazimba, 2016).
Cytotoxic Activity in Glioblastoma Cells
Haiba et al. (2016) synthesized benzo[h]chromene and evaluated its cytotoxic activity in human glioblastoma cells, contributing to cancer research (Haiba et al., 2016).
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-23-15-6-4-5-14(11-15)13-24-16-9-10-18-17-7-2-3-8-19(17)21(22)25-20(18)12-16/h4-6,9-12H,2-3,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRXEIURFNOULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)
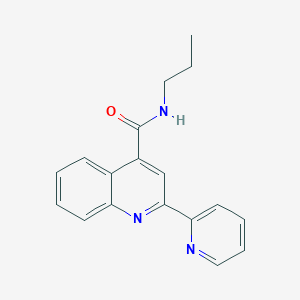
![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)
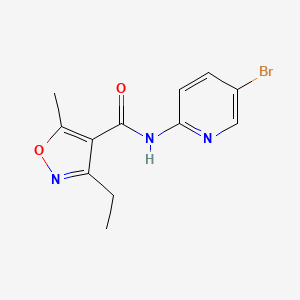
![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)
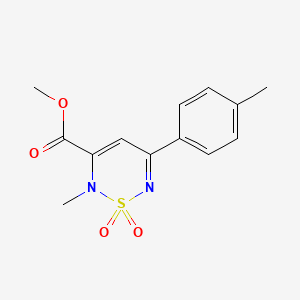

![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)
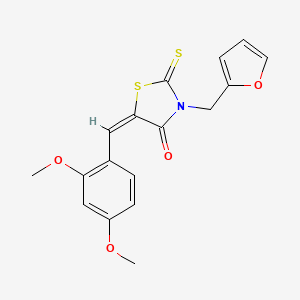
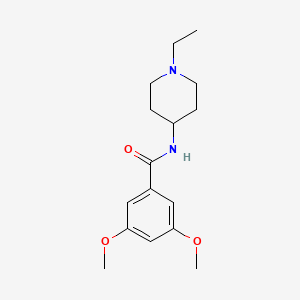
![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)